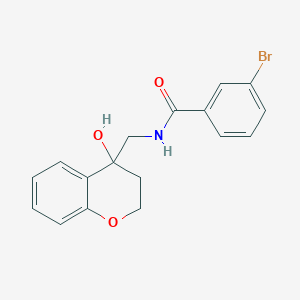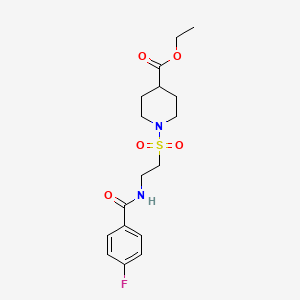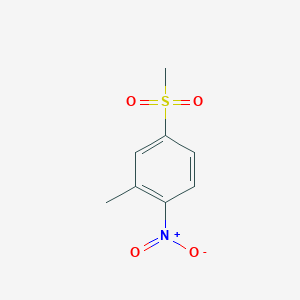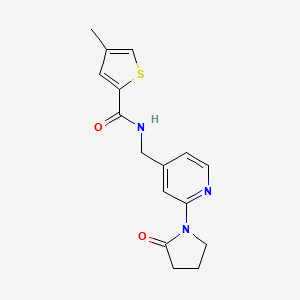
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the pyridine family and contains a thiophene ring, which makes it an interesting target for synthesis and study.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N-Glycosyl-thiophene-2-carboxamides, related to the chemical structure of interest, have been synthesized and investigated for their effects on DNA synthesis and cell growth. These compounds exhibit significant biological activities, with their structural analysis revealing the importance of carbohydrate residues for their biological properties (Rawe et al., 2006).
- The development of a scalable synthesis for VEGFR inhibitor AG-28262, which shares a similar thiophene-carboxamide framework, showcases the applicability of such compounds in creating inhibitors for cancer treatment. This work highlights the challenges and solutions in large-scale manufacturing of complex molecules (Scott et al., 2006).
Biological Activities and Applications
- Schiff’s bases and 2-azetidinones derived from pyridine-carbohydrazides, bearing resemblance to the target compound, were synthesized and evaluated for their antidepressant and nootropic activities. These studies indicate the CNS potential of thiophene-carboxamide derivatives (Thomas et al., 2016).
- Thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, underscoring the broad spectrum of biological applicability of thiophene-carboxamide compounds. Their structural analysis revealed insights into the molecular interactions responsible for their bioactivities (Vasu et al., 2003).
Material Science and Sensor Applications
- Naphthoquinone-based chemosensors incorporating thiophene-carboxamide motifs for transition metal ions indicate the potential of such compounds in the development of selective sensors. The selectivity towards Cu2+ ions in particular showcases the utility of these compounds in environmental and analytical chemistry (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds with thiophene moieties have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Compounds with thiophene moieties are known to interact with their targets through various mechanisms, including covalent and non-covalent interactions . The formation and rupture of certain bonds in different environments can be used to achieve controlled drug release .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, including those involved in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, influencing their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tubercular activities .
Action Environment
Similar compounds have been reported to exhibit different activities under different environmental conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYIWKABSVWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)
